1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperidine substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-18-6-8-19(9-7-18)32(30,31)24-16-27(5-2)22-15-23(21(26)14-20(22)25(24)29)28-12-10-17(3)11-13-28/h6-9,14-17H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIXQHIDBXJCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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